4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H6ClN3O2S2 |
|---|---|
Molecular Weight |
263.7 g/mol |
IUPAC Name |
4-methyl-5-thiophen-3-yl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClN3O2S2/c1-11-6(5-2-3-14-4-5)9-10-7(11)15(8,12)13/h2-4H,1H3 |
InChI Key |
BDERBUJFCIRVDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)Cl)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the triazole ring. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid or other sulfonylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring
Scientific Research Applications
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is used to study the biological activities of triazole and thiophene derivatives, including their interactions with enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding sites, affecting signal transduction pathways.
Pathways Involved: The compound may affect various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Triazole derivatives exhibit diverse properties depending on substituents. Key analogs and their characteristics include:
- Key Observations: Sulfonyl chloride vs. thioether: The sulfonyl chloride group increases electrophilicity compared to thioether analogs, enabling nucleophilic substitution reactions. Thioether-containing compounds (e.g., 5b–5h) are more lipophilic, affecting solubility and membrane permeability . Melting Points: Electron-withdrawing substituents (e.g., cyano in 5b) reduce melting points compared to halogens (e.g., fluoro in 5c, 255–256°C).
Bioactivity
Toxicity
- Acute Toxicity (LC₅₀) :
- Octylthio Derivative (1.13) : LC₅₀ = 49.66 mg/L (low toxicity due to metabolic stability and membrane penetration).
- Methylthio Derivative (1.6) : LC₅₀ = 8.29 mg/L (high toxicity, possibly due to reactive methylthio group) .
Biological Activity
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a synthetic compound belonging to the class of 1,2,4-triazoles. It features a sulfonyl chloride functional group that enhances its reactivity, making it a subject of interest in medicinal chemistry and organic synthesis. The compound's unique structure, which includes a thiophene ring, suggests potential biological activities including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 263.7 g/mol. The presence of the sulfonyl chloride group contributes to its electrophilic nature, enabling interactions with various biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆ClN₃O₂S |
| Molecular Weight | 263.7 g/mol |
| CAS Number | 1566445-32-6 |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. For instance, derivatives similar to 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves interference with microbial enzyme systems or cell wall synthesis.
In a comparative study on triazole derivatives, compounds were assessed for their Minimum Inhibitory Concentration (MIC) against E. coli and Candida albicans. The findings suggested that certain derivatives exhibited broad-spectrum activity, indicating potential therapeutic applications in treating infections caused by resistant strains .
Anticancer Properties
The anticancer potential of triazole derivatives has garnered significant attention in recent years. For example, studies have shown that similar compounds can inhibit NF-κB signaling pathways, which are crucial in cancer cell proliferation and survival. In vitro assays revealed that certain triazole derivatives exhibited growth inhibition (GI50) values in the nanomolar range against various cancer cell lines .
Table 1 summarizes the anticancer activity of selected triazole derivatives:
| Compound | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MDA-MB-436 | 0.56 |
| Compound B | HCT116 | 1.9 |
| Compound C | A549 | 2.5 |
The lead compound from these studies demonstrated remarkable potency compared to standard treatments like Olaparib, indicating its potential as a candidate for further development as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules due to the electrophilic nature of its sulfonyl chloride group. This reactivity allows it to interact with proteins and nucleic acids, potentially leading to modulation of various biological pathways involved in disease processes.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of several triazole derivatives against clinical isolates. Compounds were found to be effective against resistant strains with MIC values comparable to existing antibiotics .
- Anticancer Activity : Another research effort focused on the synthesis and evaluation of triazole-based inhibitors targeting NF-κB in cancer cells. The results indicated strong inhibition of cell growth in multiple cancer types, supporting the hypothesis that these compounds could serve as novel therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
